molecular formula C6H4BrF3N2O B1381283 3-Bromo-5-(trifluoromethoxy)pyridin-2-amine CAS No. 1361693-01-7

3-Bromo-5-(trifluoromethoxy)pyridin-2-amine

Cat. No.: B1381283
CAS No.: 1361693-01-7
M. Wt: 257.01 g/mol
InChI Key: TYZQTVIQLMUVAI-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethoxy)pyridin-2-amine is a chemical compound with the CAS Registry Number 1361693-01-7 . Its molecular formula is C 6 H 4 BrF 3 N 2 O and it has a molecular weight of 257.01 g/mol . This pyridine derivative is characterized by the SMILES notation NC1=NC=C(OC(F)(F)F)C=C1Br . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses . Handling and Safety: This compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Recommended precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) . For safe handling, store in a dark place under an inert atmosphere at room temperature . Note: The specific research applications, mechanism of action, and detailed synthetic value of this compound are areas of active exploration in the scientific community. Researchers are encouraged to consult the latest scientific literature for potential uses.

Properties

IUPAC Name

3-bromo-5-(trifluoromethoxy)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O/c7-4-1-3(2-12-5(4)11)13-6(8,9)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZQTVIQLMUVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • 2-Amino-5-(trifluoromethoxy)pyridine or its precursors are commonly used as starting materials.
  • The trifluoromethoxy group can be introduced via nucleophilic substitution or via trifluoromethoxylation reagents.
  • Bromination is generally performed on the amino-substituted pyridine ring.

Bromination Step

  • Bromination of 2-amino-5-(trifluoromethoxy)pyridine is typically achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS).
  • Solvent: Acetonitrile (MeCN) is frequently employed due to its ability to dissolve both reactants and brominating agents.
  • Conditions: Room temperature to mild heating; reaction times vary from 1 to several hours depending on scale and reagent concentrations.
  • This step selectively introduces bromine at the 3-position due to the directing effects of the amino and trifluoromethoxy groups.

Alternative Synthetic Routes

  • Diazotization followed by nucleophilic substitution can be used to introduce fluorine or trifluoromethoxy groups on aminopyridines before bromination.
  • Reduction of nitro-substituted intermediates to amino derivatives is a common step in preparing the amino group at position 2.

Industrial Scale Considerations

  • Continuous flow reactors are employed to scale up the bromination step for consistent quality and yield.
  • Automated systems allow precise control over temperature, reagent addition, and reaction time, minimizing side reactions.

Representative Synthesis Example (Adapted from Related Compounds)

Step Reaction Conditions Yield (%) Notes
1 Starting from 2-amino-5-(trifluoromethoxy)pyridine Dissolve in MeCN - Preparation or procurement of starting material
2 Bromination with NBS Room temp, MeCN, 2-4 hours 70-85 Selective bromination at position 3
3 Purification Filtration and recrystallization - Avoids column chromatography

This method aligns with the bromination of 2-amino-5-(trifluoromethyl)pyridine reported in literature, substituting trifluoromethoxy for trifluoromethyl groups with similar reactivity profiles.

Comparative Data Table of Related Pyridine Derivatives Preparation

Compound Key Functional Groups Bromination Agent Solvent Yield (%) Reference
3-Bromo-5-(trifluoromethyl)pyridin-2-amine NH2 (2), Br (3), CF3 (5) NBS MeCN 70-85
2-Methoxy-3-bromo-5-fluoropyridine OMe (2), Br (3), F (5) Bromine or NBS Methanol or organic solvents >50
5-Bromo-2-methyl-3-(trifluoromethyl)pyridine Me (2), Br (5), CF3 (3) Bromine Organic solvent High, scalable

Scientific Research Applications

Organic Synthesis

3-Bromo-5-(trifluoromethoxy)pyridin-2-amine serves as a building block for synthesizing complex organic molecules. It can participate in various reactions, including:

  • Nucleophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles such as sodium methoxide.
  • Coupling Reactions: It is involved in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, forming biaryl and arylamine derivatives.

Biological Applications

The compound has been explored for its potential as a bioactive molecule . Research indicates its use in:

  • Pharmaceutical Development: It acts as a precursor for synthesizing drugs targeting neurological disorders and inflammatory diseases. Its derivatives exhibit anti-inflammatory properties and potential efficacy against certain cancers.
  • Biochemical Assays: It serves as a probe to study enzyme interactions and metabolic pathways, often assessed through molecular docking studies.

Agricultural Chemistry

Due to its biological activity, this compound has applications in agrochemicals:

  • Insecticides and Herbicides: The compound's ability to disrupt biological systems makes it suitable for developing pest control agents.

Case Studies

  • Pharmaceutical Research:
    • A study demonstrated the synthesis of a derivative of this compound that showed promising results as an anti-inflammatory agent in animal models, indicating its potential for therapeutic applications in treating chronic inflammatory diseases.
  • Agricultural Studies:
    • Research on the insecticidal properties of derivatives indicated effective pest control mechanisms, showcasing its utility in developing new agrochemical products aimed at enhancing crop protection.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethoxy)pyridin-2-amine is primarily based on its ability to interact with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor or modulator of enzymes and receptors involved in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Bromo-5-(trifluoromethoxy)pyridin-2-amine Br (3), -OCF₃ (5), -NH₂ (2) C₆H₄BrF₃N₂O 257.01 Antimicrobial intermediate
3-Bromo-5-(trifluoromethyl)pyridin-2-amine Br (3), -CF₃ (5), -NH₂ (2) C₆H₄BrF₃N₂ 240.01 Higher lipophilicity (CF₃ vs. OCF₃)
5-Bromo-3-(difluoromethoxy)pyridin-2-amine Br (5), -OCF₂H (3), -NH₂ (2) C₆H₅BrF₂N₂O 239.02 Reduced electronegativity (OCF₂H)
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine Br (3), Cl (5), -CF₃ (6), -NH₂ (2) C₆H₃BrClF₃N₂ 275.45 Enhanced steric hindrance
5-Bromo-3-methoxypyridin-2-amine Br (5), -OCH₃ (3), -NH₂ (2) C₆H₇BrN₂O 203.04 Lower metabolic stability (OCH₃ vs. OCF₃)
Key Observations :
  • Electron-Withdrawing Effects : The trifluoromethoxy (-OCF₃) group in the parent compound provides stronger electron-withdrawing effects compared to methoxy (-OCH₃) or difluoromethoxy (-OCF₂H) groups, influencing reactivity in nucleophilic aromatic substitution .
  • Lipophilicity : Replacement of -OCF₃ with -CF₃ (as in 3-Bromo-5-(trifluoromethyl)pyridin-2-amine) increases logP by ~0.5 units, enhancing membrane permeability .

Stability and Reactivity

  • Thermal Stability : The trifluoromethoxy group decomposes at >200°C, making the parent compound suitable for high-temperature reactions .
  • Nucleophilic Reactivity: The amino group at position 2 facilitates reactions with electrophiles (e.g., benzoyl isothiocyanate) to form thioureas, a key step in heterocycle synthesis .

Biological Activity

3-Bromo-5-(trifluoromethoxy)pyridin-2-amine is a pyridine derivative characterized by the presence of a bromine atom and a trifluoromethoxy group. Its molecular formula is C6H4BrF3N2, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article reviews the compound's synthesis, biological activity, and relevant case studies.

The trifluoromethoxy group enhances the compound's lipophilicity and reactivity, making it valuable in various chemical applications. The unique combination of bromine and trifluoromethoxy groups contributes to its distinct chemical properties compared to similar compounds.

PropertyValue
Molecular FormulaC6H4BrF3N2
Molecular Weight241.01 g/mol
Structural FeaturesBromine and trifluoromethoxy groups

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes and receptors. Its potential applications include:

  • HCV NS3 Protease Inhibitors : The compound has been utilized in the synthesis of inhibitors targeting the hepatitis C virus (HCV) NS3 protease, showcasing its relevance in antiviral drug development.
  • Antichlamydial Activity : Studies have highlighted the importance of electron-withdrawing groups like trifluoromethyl in enhancing biological activity against pathogens such as Chlamydia. Compounds with similar structures have demonstrated selective activity, indicating that this compound may also possess such properties .

The mechanism of action involves the compound's interaction with specific molecular targets. The trifluoromethoxy group allows it to penetrate cell membranes easily, enabling it to modulate enzyme and receptor activities effectively. The presence of halogen atoms facilitates interactions with biological molecules, influencing its pharmacological effects .

Case Studies

  • Synthesis and Evaluation : A study focused on synthesizing derivatives based on this compound revealed promising antichlamydial activity. The derivatives were tested against Chlamydia species, demonstrating that modifications to the trifluoromethyl group significantly impacted their efficacy .
  • Toxicity Profile : Although primarily studied for its therapeutic potential, there are concerns regarding the toxicity of related compounds. For instance, a case report highlighted severe poisoning symptoms from inhalation of a structurally similar compound (5-amino-2-(trifluoromethyl)pyridine), emphasizing the need for caution when handling such chemicals .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds was conducted based on their structural similarities and biological activities.

Compound NameSimilarity Index
5-Bromo-3-(trifluoromethyl)pyridin-2-amine0.82
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine0.81
3-Amino-2-bromo-6-(trifluoromethyl)pyridine0.80

The data indicates that while structurally similar compounds exist, the specific arrangement of substituents in this compound may enhance its reactivity and biological activity.

Q & A

Q. What are the optimized synthetic routes for preparing 3-bromo-5-(trifluoromethoxy)pyridin-2-amine, and how is purity ensured?

The compound is synthesized via radical bromination of 5-(trifluoromethoxy)pyridin-2-amine using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 25°C for 12 hours . Purification is achieved via column chromatography (petroleum ether:ethyl acetate = 10:1), yielding 57% of the product. Purity is confirmed using LCMS ([M+1]+: 257.0, 259.0) and ¹H NMR (δ = 8.00, 7.61 ppm for aromatic protons) .

Q. What spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • ¹H NMR : Distinct signals at δ = 8.00 (d, J = 1.6 Hz) and 7.61 (d, J = 1.6 Hz) confirm the pyridine ring substitution pattern .
  • LCMS : [M+1]+ peaks at 257.0/259.0 validate molecular weight and bromine isotope patterns .
  • DFT calculations : For advanced structural validation, bond lengths and angles can be compared with computational models (e.g., B3LYP/6-311G(d,p)) .

Q. What are the primary research applications of this compound?

It serves as a precursor in medicinal chemistry for synthesizing thiourea derivatives and heterocyclic inhibitors. For example, carbamothioylbenzamide derivatives of this compound are evaluated for anti-virulence activity against Pseudomonas aeruginosa .

Q. What safety protocols are critical when handling this brominated pyridine derivative?

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store in a cool, dry place away from oxidizers.
  • In case of inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the regioselectivity of bromination in pyridine derivatives impact the synthesis of this compound?

Radical bromination with NBS selectively targets the 3-position of the pyridine ring due to electron-donating effects of the trifluoromethoxy group. Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. How can structural discrepancies between experimental and computational data be resolved?

Discrepancies in bond lengths/angles (e.g., pyridine ring vs. DFT predictions) are analyzed by refining basis sets (e.g., cc-pVTZ vs. 6-311G(d,p)) and validating against high-resolution XRD data . Systematic benchmarking of computational parameters is recommended.

Q. What strategies improve the yield of downstream derivatives (e.g., carbamothioylbenzamide)?

  • Use benzoyl isothiocyanate in acetone at 0°C to minimize side reactions.
  • Trituration with petroleum ether enhances purity (95% yield reported) .
  • Monitor reaction progress via TLC or in-situ LCMS to optimize stoichiometry.

Q. How can structure-activity relationships (SAR) be explored for antimicrobial applications?

Modify the pyridine core (e.g., introducing morpholine or methyl groups) and evaluate inhibitory effects on bacterial virulence factors. Compare bioactivity data with analogues like 2-aminobenzothiazoles to identify critical pharmacophores .

Q. What computational tools are suitable for docking studies involving this compound?

Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with bacterial targets (e.g., LasR receptor in P. aeruginosa). Use DFT-optimized geometries for accurate ligand conformations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-(trifluoromethoxy)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-(trifluoromethoxy)pyridin-2-amine

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